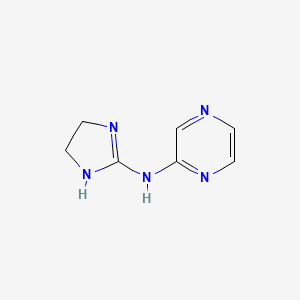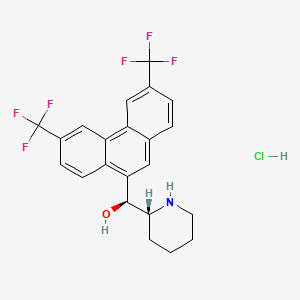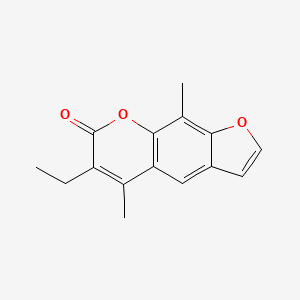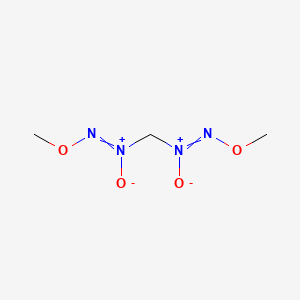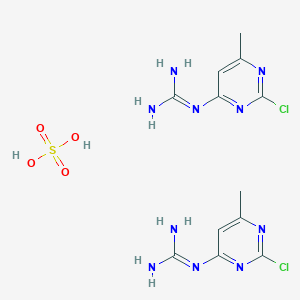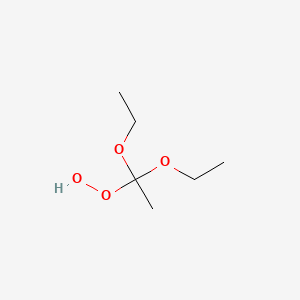
1,1-Diethoxyethane-1-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethoxyethane-1-peroxol is an organic compound that belongs to the class of peroxides It is characterized by the presence of a peroxide group (-O-O-) attached to an ethane backbone with two ethoxy groups (-O-C2H5) at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diethoxyethane-1-peroxol can be synthesized through the reaction of 1,1-diethoxyethane with hydrogen peroxide in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent decomposition of the peroxide. The reaction can be represented as follows:
CH3CH(OCH2CH3)2+H2O2→CH3CH(OCH2CH3)2O2+H2O
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous flow reactors to ensure precise control over reaction conditions. The use of stabilizers is common to prevent the decomposition of the peroxide during storage and handling.
Chemical Reactions Analysis
Types of Reactions
1,1-Diethoxyethane-1-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting substrates to their corresponding oxidized forms.
Reduction: Under specific conditions, the peroxide group can be reduced to form alcohols or other reduced products.
Substitution: The ethoxy groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.
Major Products
Oxidation: Produces corresponding ketones or aldehydes.
Reduction: Produces alcohols or ethers.
Substitution: Produces substituted ethoxy derivatives.
Scientific Research Applications
1,1-Diethoxyethane-1-peroxol has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis to introduce oxygen functionalities into molecules.
Biology: Investigated for its potential as a disinfectant due to its oxidative properties.
Medicine: Explored for its potential use in drug synthesis and as a sterilizing agent.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 1,1-diethoxyethane-1-peroxol involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can oxidize various substrates, leading to the formation of oxidized products. The molecular targets include unsaturated bonds, sulfides, and other electron-rich sites in organic molecules.
Comparison with Similar Compounds
Similar Compounds
1,1-Diethoxyethane: Lacks the peroxide group and is primarily used as a solvent and intermediate in organic synthesis.
Diethyl ether: A simple ether without the peroxide functionality, used as a solvent and anesthetic.
Ethylidene diethyl ether: Similar structure but without the peroxide group, used in organic synthesis.
Uniqueness
1,1-Diethoxyethane-1-peroxol is unique due to its peroxide group, which imparts oxidative properties not found in the similar compounds listed above. This makes it particularly useful in applications requiring oxidation reactions.
Properties
CAS No. |
25355-09-3 |
|---|---|
Molecular Formula |
C6H14O4 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
1,1-diethoxy-1-hydroperoxyethane |
InChI |
InChI=1S/C6H14O4/c1-4-8-6(3,10-7)9-5-2/h7H,4-5H2,1-3H3 |
InChI Key |
JFZKAUKOZJEGEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(OCC)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


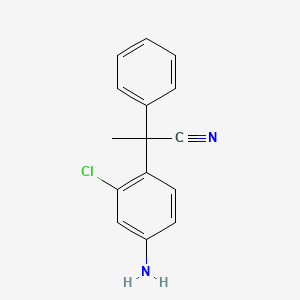

![1,1'-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene](/img/structure/B14695443.png)
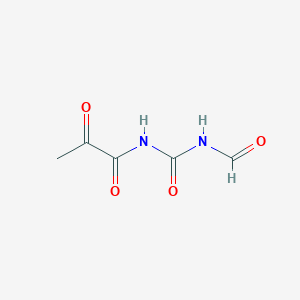
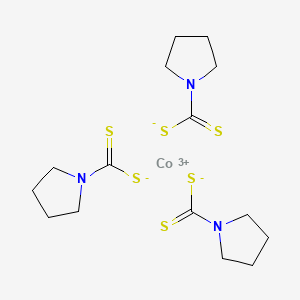
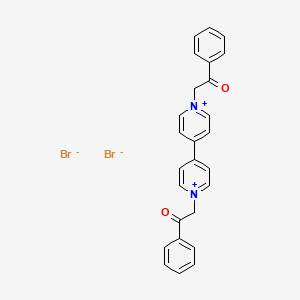
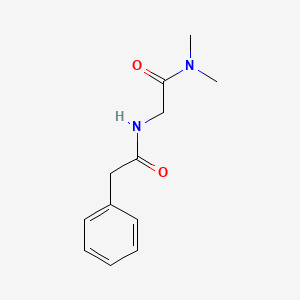
![4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione](/img/structure/B14695482.png)
![[4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14695484.png)
